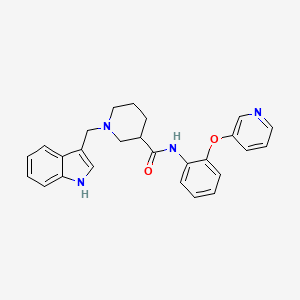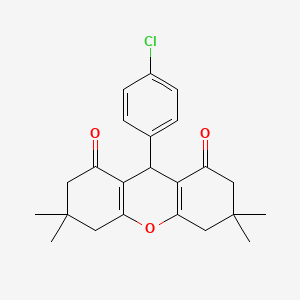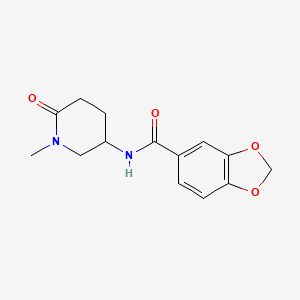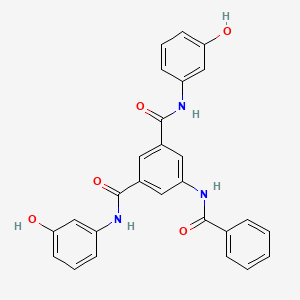![molecular formula C19H26F3N3O3 B6124436 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B6124436.png)
2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide is a complex organic compound with a unique structure that includes a piperazine ring, a trifluoromethoxyphenyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2,2-dimethylpropylamine with a suitable diketone to form the piperazine ring. This intermediate is then reacted with 3-(trifluoromethoxy)benzyl chloride under basic conditions to introduce the trifluoromethoxyphenyl group. Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the trifluoromethoxyphenyl group can enhance binding affinity and specificity. The acetamide moiety may also play a role in the compound’s overall activity by stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
- 2-(1-((6-Methylpyridin-2-yl)methyl)-3-oxopiperazin-2-yl)acetic acid
- N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide
Uniqueness
2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide is unique due to the presence of the trifluoromethoxyphenyl group, which can significantly enhance its chemical and biological properties compared to similar compounds. This group can improve the compound’s stability, binding affinity, and overall efficacy in various applications.
属性
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O3/c1-18(2,3)12-25-8-7-23-17(27)15(25)10-16(26)24-11-13-5-4-6-14(9-13)28-19(20,21)22/h4-6,9,15H,7-8,10-12H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTNSUSLGYTAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCNC(=O)C1CC(=O)NCC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)

![2-(3,5-dimethylpyrazol-1-yl)-N-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methylethanamine](/img/structure/B6124371.png)
![2-(naphthalen-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)


![1-[9-(2,2-Dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6124408.png)
![7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124409.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6124417.png)
![2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)
![(4-phenoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6124431.png)
![4-amino-2-[2-(2-chloro-5-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B6124443.png)

![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6124465.png)
